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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Voclosporin

CAS No.: 515814-00-3

Cat. No.: S1935113

Voclosporin's approval for lupus nephritis was based on two pivotal trials: the phase 2 AURA-LV study and
the phase 3 AURORA 1 study. Both were randomized, double-blind, placebo-controlled trials that evaluated
the efficacy of veclosporin in combination with background therapy (mycophenolate mofetil and rapidly

tapered low-dose steroids) against background therapy alone [1] [2].

The table below summarizes the primary and key secondary endpoints from these trials:

. Primary Odds Ratio
Trial : Complete Renal Key Secondary
Phase Endpoint (OR) & P- .
Name Response (CRR) Rate Endpoints
(Week) value

| AURA-LV [1] | 2b | CRR at 48 weeks | Low-dose VOC: 49% Placebo: 24% | OR: N/S p < 0.001 | Partial
Renal Response (PRR) at 48 wks: 68% vs 48% (p=0.007) | | AURORA 1 [3] [2] | 3 | CRR at 52 weeks |
VOC: 41% Placebo: 23% | OR: 2.65; 95% CI: 1.64-4.27 p < 0.0001 | CRR at 24 wks, PRR at 24/52 wks;

time to UPCR reduction |

Definition of Complete Renal Response (CRR)

The primary endpoint in both trials was a composite Complete Renal Response at 52 weeks, defined by the

following stringent criteria [2]:

¢ Urine Protein-to-Creatinine Ratio (UPCR) < 0.5 mg/mg
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e Stable Renal Function: Estimated Glomerular Filtration Rate (eGFR) = 60 mL/min/1.73 m? or no

confirmed decrease from baseline in eGFR of >20%
e Low Corticosteroid Use: No more than 10 mg prednisone equivalent per day for 3 or more

consecutive days or for 7 or more days during weeks 44 through 52
¢ No Rescue Medication: No administration of rescue medication

Detailed Experimental Protocol

This section outlines the core methodology for a Phase 3 clinical trial of voclesporin in active LN, modeled

on the AURORA 1 trial [2] [4].

Study Design

e Type: Multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

¢ Duration: 52-week treatment period.
e Randomization: 1:1 allocation to voclosporin or placebo, stratified by race and proteinuria levels.

Patient Population (Key Inclusion/Exclusion Criteria)

¢ Inclusion:
o Diagnosis of Systemic Lupus Erythematosus (SLE) according to American College of

Rheumatology criteria.

o Biopsy-proven active LN (Class Ill, 1V, or V alone or in combination with Class Il or IV) within 2
years.

o Proteinuria = 1.5 mg/mg (UPCR); for pure Class V, = 2.0 mg/mg.

o eGFR > 45 mL/min/1.73 m2.

¢ Exclusion:

o Receiving high-dose steroids (>20 mg/day of prednisone) within a specified period before
screening.

o Concomitant conditions requiring systemic immunosuppression.

o Evidence of significant uncontrolled comorbidities.

Treatment Regimen

e Investigational Drug: Voclosporin 23.7 mg orally, twice daily.
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¢ Placebo: Matching placebo orally, twice daily.
e Background Therapy:
o Mycophenolate Mofetil (MMF): 1 g orally, twice daily. Dose adjustments permitted for
tolerability.
o Glucocorticoids:
= All patients received intravenous methylprednisolone on day 1.
= Oral glucocorticoids (prednisone) started at 25 mg/day and rapidly tapered to 5 mg/day
by week 8 and 2.5 mg/day by week 16, maintained through week 52 [1] [2].

Assessments and Monitoring Schedule

o Efficacy Assessments:
o UPCR: Measured from 24-hour urine collection at baseline, every 4 weeks until week 24, and

then every 8 weeks.
o eGFR: Assessed via serum creatinine at each visit.
o Serology: Anti-dsDNA, C3, C4 levels at baseline and periodically.
e Safety Assessments:
o Adverse events (AESs), serious AEs (SAESs), vital signs, laboratory parameters (including
electrolytes, magnesium, and lipids) monitored throughout the study.
o Specific attention to renal function, blood pressure, and signs of infection [5] [2].

Mechanism of Action and Safety Profiling

Voclosporin is a novel calcineurin inhibitor (CNI) with a dual mechanism of action, contributing to its

efficacy in LN.
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Safety and Pharmacovigilance Protocols

Post-marketing safety analyses provide critical insights for risk management.

¢ Key Safety Findings from Trials: In the AURORA 1 trial, the incidence of serious adverse events
(SAEs) was comparable between the voclosporin and placebo groups (21% in both) [3] [2].
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Common adverse reactions included gastrointestinal disorders, hypertension, and a reversible
decline in eGFR, which was generally manageable with dose adjustment [5] [6].
¢ Post-Marketing Surveillance: A recent pharmacovigilance study analyzing the FDA FAERS
database (2021-2024) identified signals for renal and urinary disorders, gastrointestinal disorders,
and infections [5]. The median time to onset for AEs was 99 days, suggesting the need for vigilant
monitoring, particularly during the first 6 months of treatment [5].
¢ Recommended Safety Monitoring:
o Renal Function: eGFR and serum creatinine at baseline and frequently during treatment.
o Blood Pressure: Monitor and manage hypertension.
o Electrolytes: Monitor magnesium and potassium levels regularly.
o Drug-Drug Interactions: Screen for concomitant medications that interact with CYP3A4/P-
glycoprotein pathways [7] [6].

Implementation Considerations for Researchers

¢ Patient Stratification: Consider demographic and disease factors such as race, LN biopsy class,
and baseline proteinuria, as voclosporin has shown efficacy across diverse populations [8] [4].

e Combination Therapy Strategies: The successful trial design integrated voclosporin with MMF and
low-dose steroids. Future protocols could explore sequential or combination therapy with other
targeted agents like belimumab [6].

e Biomarker Integration: Beyond UPCR and eGFR, exploratory biomarkers like urinary KIM-1, NGAL,
and MCP-1 can be incorporated to assess subtle kidney injury, though data suggests voclosporin
does not significantly elevate these pro-fibrotic biomarkers compared to placebo [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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